

# Chemical structure and properties of Hydroxyfasudil hydrochloride

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Compound of Interest

Compound Name: Hydroxyfasudil hydrochloride

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# Hydroxyfasudil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Hydroxyfasudil, the active metabolite of Fasudil, is a potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Hydroxyfasudil hydrochloride**. It also includes detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows.

## **Chemical Structure and Properties**

**Hydroxyfasudil hydrochloride** is the hydrochloride salt of Hydroxyfasudil. Its chemical structure is characterized by an isoquinoline ring system.

Table 1: Chemical and Physical Properties of Hydroxyfasudil Hydrochloride



Property	Value	Reference
IUPAC Name	5-(1,4-diazepan-1- ylsulfonyl)-2H-isoquinolin-1- one;hydrochloride	INVALID-LINK
Synonyms	HA-1100 hydrochloride	INVALID-LINK
CAS Number	155558-32-0	INVALID-LINK
Molecular Formula	C14H18CIN3O3S	INVALID-LINK
Molecular Weight	343.83 g/mol	INVALID-LINK
Appearance	Solid	INVALID-LINK
Purity	≥98%	INVALID-LINK
Storage	Store at -20°C	INVALID-LINK

Table 2: Solubility Data for Hydroxyfasudil Hydrochloride

Solvent	Solubility	Reference
Water	≥5.04 mg/mL (with gentle warming and ultrasonic)	INVALID-LINK
DMSO	≥7.88 mg/mL (with gentle warming)	INVALID-LINK
Ethanol	Insoluble	INVALID-LINK

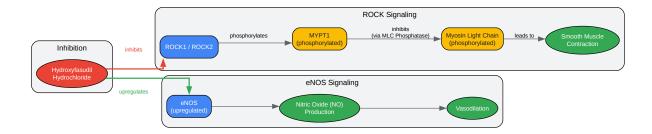
## **Mechanism of Action**

Hydroxyfasudil is a potent and selective inhibitor of ROCK1 and ROCK2.[1] The inhibition of ROCK leads to a variety of cellular effects, primarily through the modulation of the phosphorylation of downstream targets. One of the key substrates of ROCK is Myosin Phosphatase Target Subunit 1 (MYPT1). By inhibiting ROCK, Hydroxyfasudil prevents the phosphorylation of MYPT1, which in turn increases the activity of myosin light chain (MLC)



phosphatase. This leads to the dephosphorylation of MLC and subsequent smooth muscle relaxation and vasodilation.

Furthermore, Hydroxyfasudil has been shown to increase the expression and activity of endothelial nitric oxide synthase (eNOS).[1] This leads to increased production of nitric oxide (NO), a potent vasodilator, further contributing to its cardiovascular effects.



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Hydroxyfasudil Signaling Pathways

# Experimental Protocols In Vitro ROCK Kinase Activity Assay

This protocol is adapted from commercially available ROCK activity assay kits and is designed to determine the IC<sub>50</sub> of **Hydroxyfasudil hydrochloride**.

#### Materials:

- Recombinant active ROCK2 enzyme
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- MYPT1 substrate



- ATP
- Hydroxyfasudil hydrochloride stock solution (in DMSO)
- 96-well microplate
- Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)
- ADP-Glo™ Kinase Assay kit (or similar)

#### Procedure:

- Compound Preparation: Prepare a serial dilution of Hydroxyfasudil hydrochloride in DMSO. Further dilute these solutions in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
- Enzyme and Substrate Preparation: Dilute the ROCK2 enzyme and MYPT1 substrate in kinase assay buffer to their optimal concentrations (as determined by initial optimization experiments).
- Kinase Reaction:
  - Add 5 μL of the diluted Hydroxyfasudil hydrochloride or vehicle (DMSO) to the wells of the 96-well plate.
  - Add 10 μL of the diluted ROCK2 enzyme to each well.
  - Initiate the kinase reaction by adding 10 μL of the MYPT1/ATP mixture to each well.
  - Incubate the plate at 30°C for 60 minutes.
- Signal Detection (using ADP-Glo™):
  - Add 25 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate at room temperature for 40 minutes.

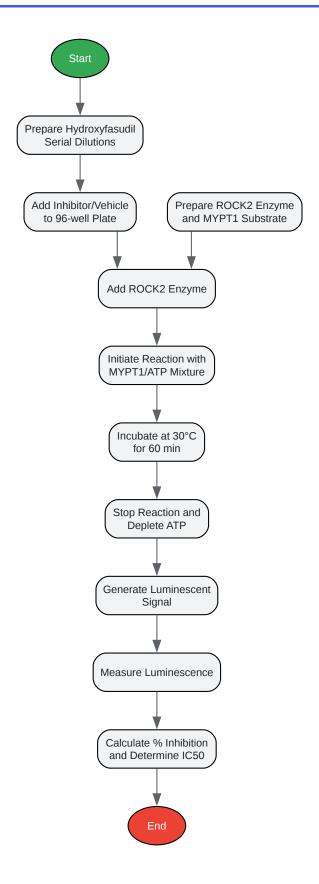






- Add 50 μL of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis:
  - Subtract the background luminescence (no enzyme control) from all readings.
  - Calculate the percent inhibition for each concentration of Hydroxyfasudil hydrochloride relative to the vehicle control.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.





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### References

- 1. bpsbioscience.com [bpsbioscience.com]
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